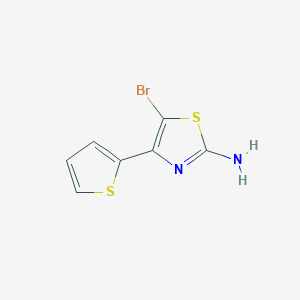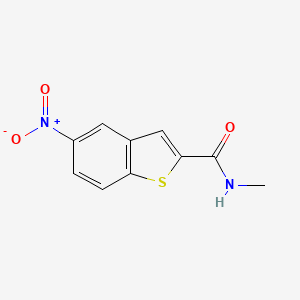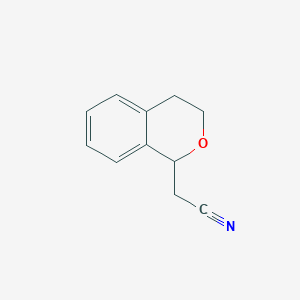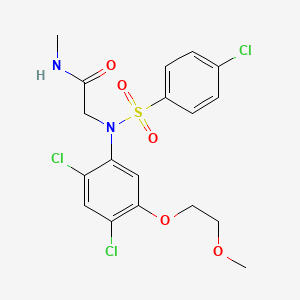
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-4-(thiophen-2-yl)thiazol-2-amine” is a chemical compound with the CAS Number: 81216-84-4 . It has a molecular weight of 261.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrN2S2 . The InChI Code is 1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10) .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 261.17 and a molecular formula of C7H5BrN2S2 .
Applications De Recherche Scientifique
Antimicrobial Activities
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine derivatives have been found to exhibit significant antimicrobial properties. Notably, some novel derivatives of this compound, including 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, have demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. The compounds were synthesized through solvent-free reactions and characterized using spectroscopic techniques. The antimicrobial effectiveness highlights the potential of this compound derivatives in developing new antimicrobial agents (Kaneria et al., 2016).
Quantum Chemical and Molecular Dynamics Studies
The compound and its derivatives have been the subject of extensive quantum chemical and molecular dynamics studies. For instance, a study analyzed the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic analysis and QTAIM approach. The study provided insights into the strength and nature of intra- and intermolecular interactions, crucial for understanding the chemical behavior of these compounds (El-Emam et al., 2020).
Synthesis and Characterization of Derivatives
There have been several studies focused on the synthesis and characterization of various derivatives of this compound. These studies not only explore the chemical synthesis pathways but also characterize the resultant compounds using techniques like NMR, IR, and Mass spectroscopy. The findings contribute to the broader chemical knowledge of thiazole derivatives and open up new pathways for their application in different fields of science and technology (Ai, 2008).
Applications in Polymerization and Corrosion Inhibition
The compound has found applications in the field of polymerization and corrosion inhibition. For instance, certain star-shaped derivatives have been developed as photoinitiators for radical and cationic polymerizations under LED lights, showcasing the compound's utility in advanced material manufacturing. Moreover, derivatives of this compound have been studied for their corrosion inhibition performances on metal surfaces, highlighting the compound's potential in industrial applications (Zhang et al., 2015; Kaya et al., 2016).
Mécanisme D'action
Target of Action
Thiazoles can interact with a variety of biological targets depending on their specific structures. Some thiazoles have been found to interact with enzymes such as topoisomerases .
Mode of Action
The mode of action of thiazoles can vary widely. For instance, some thiazoles can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For example, by interacting with topoisomerase II, they can affect DNA replication and transcription .
Result of Action
The result of the action of thiazoles can include effects at the molecular and cellular levels, such as DNA damage and cell death .
Propriétés
IUPAC Name |
5-bromo-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMWSCUKSUKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)


![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)
![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)
![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)





![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
